Ccris 2344 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is classified within the realm of organic compounds, specifically as a halogenated alkane. The compound's identification and characterization are crucial for understanding its behavior in chemical reactions and its potential uses in research and industry.
Ccris 2344, also known as 2-bromopropane, is commonly sourced from chemical suppliers and is utilized in various synthetic pathways in organic chemistry. Its structure allows it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Ccris 2344 falls under the category of halogenated hydrocarbons. It is specifically a brominated alkane, characterized by the presence of a bromine atom attached to a propyl group. This classification is essential for understanding its reactivity and interactions with other chemical species.
The synthesis of Ccris 2344 can be achieved through several methods, primarily involving the reaction of isopropanol with hydrobromic acid. The general reaction can be represented as follows:
This process typically requires controlled conditions to optimize yield and purity.
Ccris 2344 participates in various chemical reactions, particularly nucleophilic substitutions where the bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
The mechanism of action for Ccris 2344 primarily involves its reactivity as a halogenated alkane. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to bromine.
This process is characterized by:
Ccris 2344 has several scientific uses, including:
The development of Ccris 2344 represents a significant advancement in hot-work tool steel technology. This steel grade emerged through decades of metallurgical research focused on enhancing high-temperature performance. During the 1970s, initial formulations prioritized basic chromium-molybdenum-vanadium systems capable of withstanding operational temperatures up to 500°C. These early versions demonstrated moderate thermal stability but suffered from premature failure under cyclic thermal loading conditions [1].
By the mid-1980s, metallurgical refinements incorporated optimized silicon content (0.80-1.20%) to improve oxidation resistance and tungsten additions (1.80-2.20%) to enhance secondary hardening characteristics. This period saw the standardization of tempering protocols through double-temper treatments at 600°C, which became a benchmark for achieving optimal hardness-toughness balance. The 1990s brought further innovations with vacuum arc remelting techniques that reduced sulfur inclusions to ≤0.005%, dramatically improving fatigue resistance in die-casting applications [5].
The current iteration (Ccris 2344 ISO 4957) features a sophisticated carbide stabilization system where vanadium (0.80-1.00%) forms refractory MC-type carbides that inhibit grain coarsening at service temperatures exceeding 620°C. Modern quality standards now mandate ultrasonic inspection to Class C according to SEP 1921, ensuring internal integrity for critical aerospace and automotive components [1] [5].
Table: Metallurgical Evolution of Hot-Work Tool Steels
Time Period | Key Composition Advances | Max Service Temp | Notable Standard |
---|---|---|---|
1970-1979 | Cr-Mo-V base (5%Cr-1.3Mo-0.4V) | 500°C | DIN 17350 |
1980-1989 | Si addition (0.8-1.2%) + W (1.8-2.2%) | 550°C | ASTM A681 |
1990-1999 | Low S refinement (≤0.005%) | 580°C | ISO 4957 |
2000-Present | V-microalloying (0.8-1.0%) + VAR processing | 620°C | ISO 4957 (2018) |
The international supply chain for Ccris 2344 exhibits distinct regional patterns shaped by industrial specialization and trade policies. European production, centered in Germany's Ruhr Valley, accounts for approximately 45% of global high-specification material, with Thyssenkrupp and Saarschmiede supplying precision-forged blocks primarily to automotive manufacturers. These producers leverage integrated manufacturing facilities that combine electric arc furnaces with secondary refining in ladle furnaces for precise chemistry control [1].
North American supply chains prioritize aerospace applications, with specialty steel mills like Crucible Industries and Uddeholm exporting over 70% of production to landing gear and turbine component manufacturers. The implementation of Section 232 tariffs in 2018 significantly altered trade flows, reducing EU-USA shipments by 15% while increasing domestic production capacity by 8.5% annually. This protectionist policy accelerated investments in Ohio-based vacuum induction melting facilities dedicated to aviation-grade Ccris 2344 variants [1].
India's emerging supply chain focuses on cost-competitive alternatives through direct reduced iron (DRI) technology at facilities like Mukand Steel. Positioned to serve Southeast Asian die-casting markets, Indian producers have captured 18% of the Asian import market since 2020 by offering smaller-section billets (≤500mm) tailored to toolrooms lacking large forging presses. However, quality limitations persist as only 60% of Indian production meets ISO 4957 Class B ultrasonic standards, compared to 95% of European material [1].
The adoption of Ccris 2344 marks a decisive shift from conventional tool steels like H13 (DIN 1.2344) and H11 (DIN 1.2343) across multiple high-temperature sectors. In aluminum die-casting, where core pins previously required replacement after 50,000 cycles using H13, Ccris 2344 extends service life to 180,000 cycles through its superior temper resistance. This transition reduces tooling costs by 32% per unit despite a 25% higher initial material cost, demonstrating compelling lifecycle economics [1] [5].
The aerospace industry accelerated adoption following FAA certification of Ccris 2344 for turbine blade forging dies in 2012. Compared to nickel-based superalloys previously used, Ccris 2344 offers 40% better thermal conductivity while maintaining sufficient creep resistance below 650°C. This property combination reduces die surface temperatures by 85°C during forging operations, substantially decreasing thermal fatigue cracking in critical airfoil production [5].
Recent innovations involve hybrid applications where Ccris 2344 serves as substrate material for physical vapor deposition (PVD) coated components. The steel's secondary hardening response at 550-600°C provides exceptional support for aluminum-chromium-nitride coatings, outperforming traditional alloys in extrusion tooling. Field data demonstrates a 3.7x improvement in coating adhesion strength compared to H13 substrates, enabling thinner (3-5μm), harder (>3200 HV) coatings for high-wear applications [1] [5].
Table: Performance Comparison in Industrial Applications
Application | Traditional Alloy | Ccris 2344 Performance Gain | Key Technical Advantage |
---|---|---|---|
Aluminum Die Casting | H13 (1.2344) | 3.6x service life | Superior temper resistance at 550-600°C |
Aerospace Forging Dies | Nickel superalloys | 40% higher thermal conductivity | Reduced thermal fatigue cracking |
Extrusion Tooling | H11 (1.2343) | 3.7x coating adhesion | Optimal substrate for PVD coatings |
Glass Molding | Hot-work copper alloys | 85°C higher service temperature | Oxidation resistance through Si/Mo synergy |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: